1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea
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Description
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. The compound has a complex structure and requires a specific synthesis method to obtain.
Scientific Research Applications
Antiproliferative Agents in Cancer Research
Imidazo[1,2-a]pyrazin-6-yl ureas have been investigated for their antiproliferative effects, particularly against non-small cell lung cancer (NSCLC) cell lines. Compounds within this class have demonstrated cytostatic activity and are associated with the selective dose-dependent response in mutant P53 NSCLC cell lines. This suggests their potential in reactivating mutant P53, a key tumor suppressor gene, offering a promising direction for cancer therapeutics (Bazin et al., 2016).
Luminescent Materials
Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlights their application in creating luminescent materials. These compounds exhibit significant Stokes shifts and quantum yields, properties beneficial for designing low-cost luminescent materials. This has implications for optoelectronics and photonics, where such materials can be utilized for their optical properties and embedded in transparent matrices for various applications (Volpi et al., 2017).
Cyclocondensation Reactions
The development of efficient synthetic pathways to imidazo[4,5-b]pyridine-2-one and related ring systems through one-pot tandem carbamoyl chloride amination and palladium-catalyzed intramolecular urea cyclization demonstrates the versatility of urea derivatives in chemical synthesis. This method provides moderate to excellent yields, highlighting the potential of such compounds in facilitating novel synthetic routes (Lach & Koza, 2012).
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. Despite not showing significant antisecretory activity, some compounds demonstrated good cytoprotective properties, suggesting their potential in developing treatments for ulcers (Starrett et al., 1989).
Reactivity and Spectroscopic Characterization
Studies on newly synthesized imidazole derivatives have provided insights into their reactivity and spectroscopic properties. Through experimental and computational approaches, such research contributes to understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and material science (Hossain et al., 2018).
properties
IUPAC Name |
1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-17-7-3-2-6-16(17)21-19(24)23(14-9-10-14)13-15-12-20-18-8-4-5-11-22(15)18/h2-8,11-12,14H,9-10,13H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOHAGZPRPXFCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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